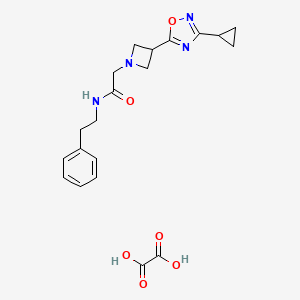![molecular formula C20H18N6S B2627801 2-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline CAS No. 2347603-17-0](/img/structure/B2627801.png)
2-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline is a complex heterocyclic compound that features a quinoxaline core linked to a piperazine ring, which is further substituted with a pyridazine ring bearing a thiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a suitable diketone. The piperazine ring is then introduced via nucleophilic substitution reactions. The pyridazine ring, bearing the thiophene moiety, is synthesized separately and then coupled to the piperazine-quinoxaline intermediate through palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow chemistry techniques. Solvent selection, temperature control, and purification methods such as recrystallization and chromatography are critical to the industrial-scale synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Alkyl halides or acyl chlorides are typical electrophiles used in substitution reactions
Major Products
Oxidation: Sulfoxides or sulfones derived from the thiophene moiety.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted piperazine derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs)
Mecanismo De Acción
The mechanism of action of 2-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure-activity relationship (SAR) of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz)
- 2-(3-cyano-6-(thiophen-2-yl)-4,4’-bipyridin-2-yloxy)acetohydrazide
- 3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DBT)
Uniqueness
2-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline is unique due to its specific combination of heterocyclic rings, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with a wide range of biological targets and exhibit diverse pharmacological activities .
Propiedades
IUPAC Name |
2-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6S/c1-2-5-16-15(4-1)21-14-20(22-16)26-11-9-25(10-12-26)19-8-7-17(23-24-19)18-6-3-13-27-18/h1-8,13-14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDYIVNSFYQJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-chlorophenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2627722.png)

![N-(4-bromo-2-methylphenyl)-2-[1-(2,6-dichloropyridin-3-yl)-N-methylformamido]acetamide](/img/structure/B2627724.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2627725.png)


![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2627728.png)

![9-(2,4-dimethylphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2627735.png)


![Ethyl [(3-carbamoylthiophen-2-yl)carbamoyl]formate](/img/structure/B2627741.png)
